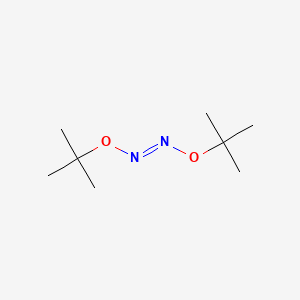

trans-Di-tert-butylhyponitrite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trans-Di-tert-butylhyponitrite is a useful research compound. Its molecular formula is C8H18N2O2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Thermochemical Properties

The thermochemical characteristics of DTBHN have been extensively studied. Notably, the heat of combustion (ΔHcomb) is reported to be 1304.5 ± 1.8 kcal/mol, while the heat of vaporization (ΔHV) is 17.7 ± 0.3 kcal/mol . These properties are essential for understanding its stability and reactivity, which influence its applications in synthetic chemistry.

Synthetic Applications

2.1 Radical Chemistry

DTBHN serves as a precursor in radical chemistry, particularly in the generation of alkyl radicals through homolytic cleavage. This property allows it to be utilized in various synthetic pathways, including:

- C–H Silylation : DTBHN has been explored as a reagent in C–H silylation reactions, where it facilitates the introduction of silyl groups into organic molecules. This reaction is significant for the synthesis of complex organic compounds and materials .

2.2 Diboration Reactions

DTBHN has also been employed in diboration reactions to produce alkyl 1,2-bis(boronate esters). This method is notable for its regio- and diastereoselectivity, making it a valuable tool in synthetic organic chemistry . The following table summarizes key reactions involving DTBHN:

| Reaction Type | Description | Reference |

|---|---|---|

| C–H Silylation | Introduction of silyl groups via radical mechanisms | |

| Diboration | Formation of bis(boronate esters) | |

| Radical Initiation | Generation of alkyl radicals |

Material Science

In material science, DTBHN has potential applications in the development of conducting and semiconducting organic materials. Its structural properties enable it to be used as a building block for creating polymers that exhibit desirable electronic properties . The ability to control the aggregation and phase separation of these materials is crucial for their performance in electronic devices.

Case Studies

4.1 Case Study: Synthesis of Functionalized Compounds

A study demonstrated the use of DTBHN in synthesizing functionalized compounds through radical-mediated processes. The research highlighted its effectiveness in generating complex structures that are difficult to achieve through traditional methods .

4.2 Case Study: Thermodynamic Analysis

Another investigation focused on the thermodynamic properties of DTBHN, providing insights into its stability and reactivity under various conditions. The findings suggested that DTBHN could be optimized for specific reactions by adjusting temperature and pressure conditions .

Eigenschaften

IUPAC Name |

(E)-bis[(2-methylpropan-2-yl)oxy]diazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPFBXRHYINFDV-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)ON=NOC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O/N=N/OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82554-97-0 |

Source

|

| Record name | trans-Di-tert-butylhyponitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082554970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.